![molecular formula C21H26N2O5S B2596626 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 1005299-93-3](/img/structure/B2596626.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide, also known as IBTQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBTQ is a synthetic compound that was first synthesized in 2004 by a group of researchers from the University of California, San Diego. Since then, IBTQ has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
Isoquinolinesulfonamides, including H-89, have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and have shown selective action against this kinase over others. This property makes them significant for studying the role of protein kinase A in various cellular processes, such as neurite outgrowth in PC12 cells, suggesting a potential for therapeutic applications in neurological disorders (Chijiwa et al., 1990).
Carbonic Anhydrase Interaction
Isoquinolinesulfonamides have also been studied for their interaction with carbonic anhydrases, a class of enzymes important in physiological processes like respiration and pH balance. These compounds show selectivity toward different isozymes of carbonic anhydrase, which could be exploited for designing inhibitors targeting specific isozymes associated with diseases, such as cancer and glaucoma (Mader et al., 2011).
Antitumor Activity
Derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antitumor activity, revealing that specific substitutions on the isoquinoline nucleus can significantly affect their potency against tumor cells. This highlights the potential of such compounds in cancer therapy, with some derivatives showing higher potency than their parent compounds (Sami et al., 1995).
Synthesis and Chemical Studies
Research has also focused on the synthesis and characterization of isoquinoline derivatives, exploring their chemical properties and reactions. For instance, studies on the copper-catalyzed aminocyclization of acrylamides with N-fluorobenzenesulfonimide demonstrate the versatility of isoquinoline compounds in organic synthesis and their potential as intermediates in producing pharmacologically active molecules (Xiao‐Feng et al., 2016).
Novel Syntheses and Potential Therapeutics
Further research includes the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds have shown promising antimicrobial activity against Mycobacterium tuberculosis, underscoring the therapeutic potential of isoquinoline derivatives in treating infectious diseases (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)20-13-17(27-3)8-10-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSOSOJVKYTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.